1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH) solves the challenge of sourcing a solid fluoroalcohol with insulated -OH for reliable esterification. Use it for:
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1H,1H,2H,2H-Perfluoro-1-decanol (CAS 678-39-7), commonly known as 8:2 fluorotelomer alcohol (8:2 FTOH), is a specialized fluorinated building block featuring an eight-carbon perfluorinated tail and a two-carbon hydrocarbon spacer. In industrial and research procurement, it is primarily valued as a precursor for synthesizing fluorosurfactants, fluorous-tagged molecules, and polymeric barrier coatings. The compound’s distinct structural domains allow it to impart high hydrophobicity and oleophobicity to downstream materials while maintaining the predictable, process-friendly reactivity of a primary aliphatic alcohol [1].
Substituting 1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH) with closely related analogs fundamentally alters processability, reactivity, or end-product performance. Replacing it with the shorter-chain 6:2 FTOH shifts handling requirements, as 8:2 FTOH is a solid at room temperature (melting point 45–50 °C) while 6:2 FTOH is a liquid, and results in lower contact angles in final coatings . Conversely, substituting it with a non-spacered analog like 1H,1H-perfluoro-1-decanol removes the insulating ethyl group, causing the hydroxyl to become highly acidic (pKa ~4-5) and effectively preventing standard esterification workflows required for monomer synthesis [1].
The presence of the two-carbon (-CH2CH2-) spacer in 1H,1H,2H,2H-Perfluoro-1-decanol insulates the terminal hydroxyl group from the intense electron-withdrawing effects of the perfluorinated chain. This maintains a standard aliphatic alcohol pKa (approximately 14-15), ensuring high nucleophilicity for esterification. In contrast, the non-spacered analog 1H,1H-perfluoro-1-decanol is highly acidic (pKa ~4-5) and exhibits poor nucleophilicity, making it incompatible with standard acrylate synthesis workflows [1].
| Evidence Dimension | Hydroxyl pKa and Nucleophilicity |
| Target Compound Data | pKa ~14-15 (standard aliphatic nucleophilicity) |
| Comparator Or Baseline | 1H,1H-perfluoro-1-decanol: pKa ~4-5 (highly acidic, poor nucleophile) |
| Quantified Difference | ~10 orders of magnitude difference in acidity |
| Conditions | Standard esterification reaction conditions |
Enables the use of standard, cost-effective esterification protocols to synthesize fluorinated acrylates and methacrylates without requiring specialized coupling reagents.
Chain length directly dictates the thermal transitions and handling state of fluorotelomer alcohols. 1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH) is a solid at room temperature with a melting point of 45–50 °C. In contrast, its closest commercial substitute, 6:2 FTOH, is a liquid with a melting point of approximately -17 °C to -3 °C. This significant thermal difference requires distinct heating, blending, and formulation protocols during industrial scale-up and affects the glass transition temperatures of the resulting polymers.
| Evidence Dimension | Melting Point |
| Target Compound Data | 45–50 °C (Solid at RT) |
| Comparator Or Baseline | 6:2 FTOH: ~ -17 °C to -3 °C (Liquid at RT) |
| Quantified Difference | >45 °C difference in melting point |
| Conditions | Standard atmospheric pressure |
Dictates material handling, reactor feed mechanisms, and blending temperatures during the procurement and scale-up of fluoropolymer synthesis.
In environmental and toxicological assays, 8:2 FTOH is required as an analytical standard because its degradation pathway is chain-length specific. 8:2 FTOH specifically biotransforms into perfluorooctanoic acid (PFOA) and 7:3 fluorotelomer acid in soil and wastewater matrices. Shorter analogs like 6:2 FTOH degrade into completely different terminal metabolites (e.g., PFHxA and 5:3 acid). Therefore, 8:2 FTOH cannot be substituted when validating PFOA precursor models or calibrating LC-MS/MS equipment for legacy PFAS tracking [1].
| Evidence Dimension | Terminal Degradation Metabolites |
| Target Compound Data | PFOA and 7:3 fluorotelomer acid |
| Comparator Or Baseline | 6:2 FTOH: PFHxA and 5:3 fluorotelomer acid |
| Quantified Difference | 100% divergence in terminal perfluorocarboxylic acid products |
| Conditions | Aerobic biodegradation in soil and activated sludge |
Crucial for analytical laboratories procuring standards to accurately track and quantify the environmental fate of specific legacy PFAS compounds.
Due to the insulated hydroxyl group provided by the ethyl spacer, 8:2 FTOH is a highly effective precursor for synthesizing 8:2 fluorotelomer acrylates and methacrylates via standard esterification. These monomers are subsequently polymerized to create high-performance barrier coatings for textiles and paper [1].
The C8F17 perfluorinated domain of 8:2 FTOH provides the necessary solvophobicity to synthesize fluorous-tagged silica gels. These stationary phases are critical for separating fluorous-tagged target molecules from non-fluorous organic mixtures in advanced chemical synthesis [1].
Because it specifically degrades into PFOA and 7:3 fluorotelomer acid, 8:2 FTOH is a critical analytical standard for environmental laboratories conducting LC-MS/MS monitoring of wastewater, soil, and biological matrices to track legacy PFAS precursors[2].